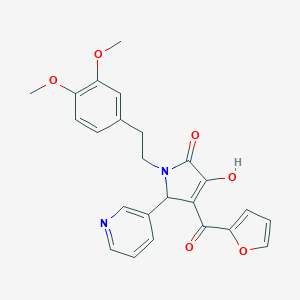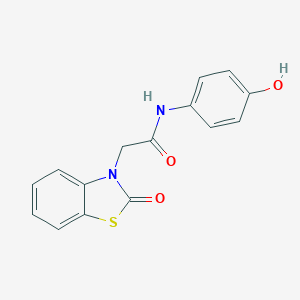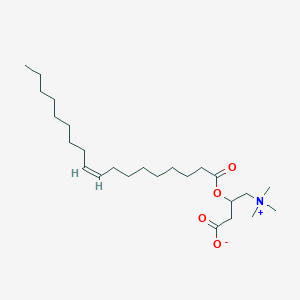![molecular formula C24H19N3O4S B228418 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)
5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It is widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in cellular physiology.
Wissenschaftliche Forschungsanwendungen
5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is widely used in scientific research to study the mechanism of action of nucleoside transporters. Nucleoside transporters are membrane proteins that transport nucleosides and nucleoside analogs across the cell membrane. 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone inhibits the function of nucleoside transporters, allowing researchers to study the role of nucleoside transporters in cellular physiology and the uptake of nucleoside analogs in cancer cells.
Wirkmechanismus
5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone inhibits the function of nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides and nucleoside analogs. This inhibition leads to a decrease in the intracellular concentration of nucleosides and nucleoside analogs, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone are dependent on the specific cell type and the nucleoside transporter isoform being inhibited. In cancer cells, the inhibition of nucleoside transporters by 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone can lead to decreased uptake of nucleoside analogs, which are commonly used in chemotherapy. This can result in decreased efficacy of chemotherapy drugs and the development of drug resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments is its potency and specificity for nucleoside transporters. This allows researchers to selectively inhibit nucleoside transporters and study their function in cellular physiology. One limitation of using 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is its potential toxicity and off-target effects, which can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
For research involving 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone include the development of more potent and selective inhibitors of nucleoside transporters, the identification of new nucleoside transporter isoforms, and the study of the role of nucleoside transporters in other physiological processes, such as immune function and nucleotide metabolism. Additionally, the use of 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone in combination with other drugs or therapies may provide new insights into the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone involves the reaction between 3-nitrobenzyl alcohol and 4-formylbenzoic acid in the presence of a base catalyst to form the intermediate compound 3-nitrobenzyl-4-formylbenzoate. This intermediate compound is then reacted with 1-methyl-3-phenyl-2-thiourea in the presence of a base catalyst to form 5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone.
Eigenschaften
Molekularformel |
C24H19N3O4S |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
(5Z)-1-methyl-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H19N3O4S/c1-25-22(23(28)26(24(25)32)19-7-3-2-4-8-19)15-17-10-12-21(13-11-17)31-16-18-6-5-9-20(14-18)27(29)30/h2-15H,16H2,1H3/b22-15- |
InChI-Schlüssel |
SZJDQVCNERBJRE-JCMHNJIXSA-N |
Isomerische SMILES |
CN1/C(=C\C2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N(C1=S)C4=CC=CC=C4 |
SMILES |
CN1C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C1=S)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C1=S)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




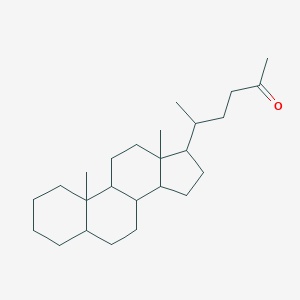
![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)

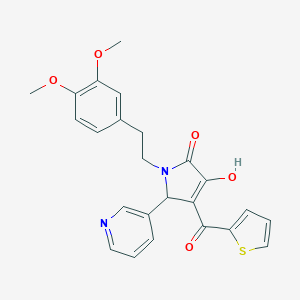
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
